molecular formula C7H15NO5S B13511061 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid

Cat. No.: B13511061
M. Wt: 225.27 g/mol
InChI Key: AJXRGTLGJCQBQZ-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid is a compound that features a sulfonamide group, which is a well-known motif in medicinal chemistry. Sulfonamides have been widely used in the pharmaceutical industry due to their antibacterial properties and their ability to act as transition-state mimetics of the peptide bond

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and tetrabutylammonium chloride . Reaction conditions typically involve mild temperatures and the use of organic solvents such as acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfonyl chlorides, while reduction reactions can produce amines.

Mechanism of Action

The mechanism of action of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways. Sulfonamides typically exert their effects by competing with structurally related compounds involved in essential biological pathways. For example, they can inhibit the synthesis of folate in bacterial cells by competing with p-aminobenzoic acid . This inhibition disrupts the bacterial cell’s ability to synthesize DNA, leading to its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid include other sulfonamides such as sulfanilamide and Prontosil . These compounds share the sulfonamide functional group and exhibit similar antibacterial properties.

Uniqueness

What sets this compound apart is its specific structure, which includes a hydroxypropanoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO5S

Molecular Weight

225.27 g/mol

IUPAC Name

3-(butylsulfonylamino)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H15NO5S/c1-2-3-4-14(12,13)8-5-6(9)7(10)11/h6,8-9H,2-5H2,1H3,(H,10,11)

InChI Key

AJXRGTLGJCQBQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCC(C(=O)O)O

Origin of Product

United States

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